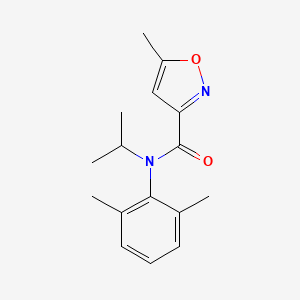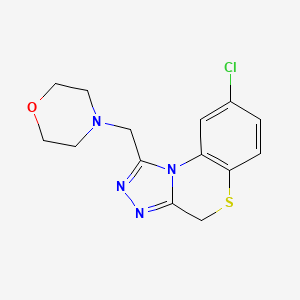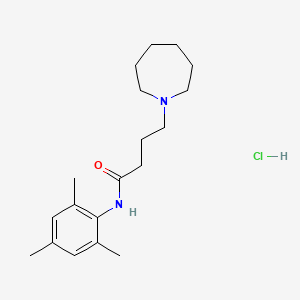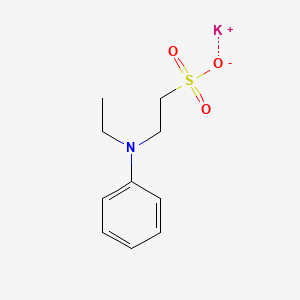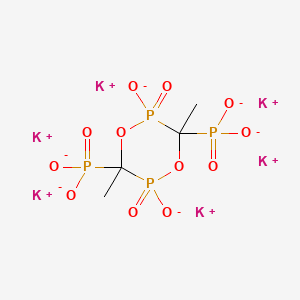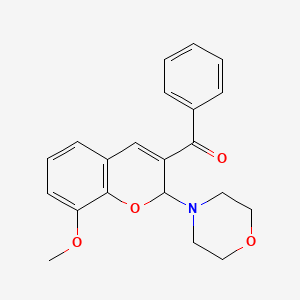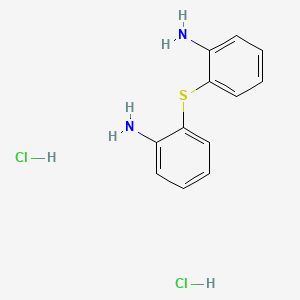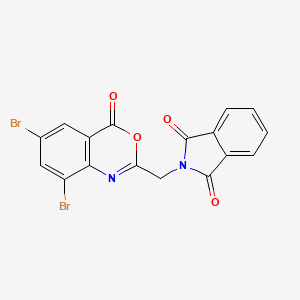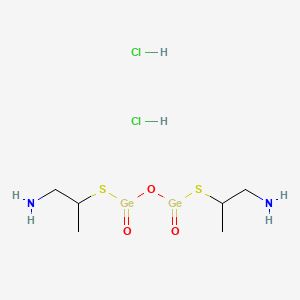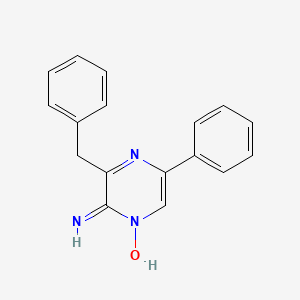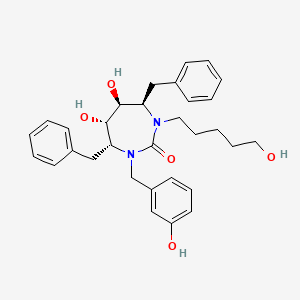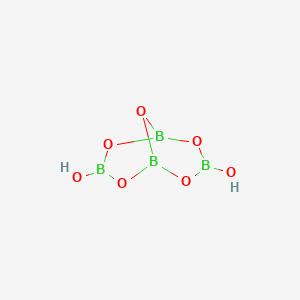
Tetraboric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraboric acid can be synthesized by heating orthoboric acid (B(OH)₃) above approximately 170°C . The reaction is as follows: [ 4 \text{B(OH)}_3 \rightarrow \text{H}_2\text{B}_4\text{O}_7 + 5 \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound typically involves the controlled dehydration of boric acid. This process is carried out in a high-temperature furnace where orthoboric acid is heated to the required temperature to produce this compound and water as a by-product .
Análisis De Reacciones Químicas
Types of Reactions: Tetraboric acid undergoes various chemical reactions, including:
Dehydration: Heating this compound further can lead to the formation of boron trioxide (B₂O₃).
Hydrolysis: In the presence of water, this compound can revert to boric acid.
Complexation: this compound can form complexes with various metal ions.
Common Reagents and Conditions:
Dehydration: Requires high temperatures (above 170°C) to convert orthoboric acid to this compound.
Hydrolysis: Occurs readily in the presence of water at room temperature.
Complexation: Involves metal ions and can occur under various conditions depending on the specific metal ion involved.
Major Products:
Dehydration: Produces boron trioxide (B₂O₃).
Hydrolysis: Produces boric acid (B(OH)₃).
Complexation: Produces metal-tetraborate complexes.
Aplicaciones Científicas De Investigación
Tetraboric acid has a wide range of applications in scientific research, including:
Biology: Employed in the study of boron metabolism and its role in biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of glass, ceramics, and as a flux in metallurgy.
Mecanismo De Acción
The mechanism by which tetraboric acid exerts its effects involves its ability to form complexes with various metal ions and its role as a source of boron. In biological systems, boron is essential for cell wall structure and function in plants and has potential therapeutic applications in humans . The molecular targets and pathways involved include boron transporters and enzymes that utilize boron as a cofactor.
Comparación Con Compuestos Similares
Orthoboric Acid (B(OH)₃): The most common form of boric acid, used widely in various applications.
Metaboric Acid (HBO₂): Another form of boric acid, produced by the dehydration of orthoboric acid at lower temperatures.
Boron Trioxide (B₂O₃): Formed by the complete dehydration of boric acid and used in the production of borosilicate glass.
Uniqueness of Tetraboric Acid: this compound is unique due to its specific structure and properties, which allow it to form the tetraborate anion [B₄O₇]²⁻. This anion is essential in various industrial and scientific applications, particularly in the production of borosilicate glass and as a flux in metallurgy .
Propiedades
Número CAS |
1103572-34-4 |
|---|---|
Fórmula molecular |
B4H2O7 |
Peso molecular |
157.3 g/mol |
Nombre IUPAC |
3,7-dihydroxy-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane |
InChI |
InChI=1S/B4H2O7/c5-1-7-3-9-2(6)10-4(8-1)11-3/h5-6H |
Clave InChI |
XDVOLDOITVSJGL-UHFFFAOYSA-N |
SMILES canónico |
B1(OB2OB(OB(O1)O2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


